Methiodal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methiodal, also known as sodium iodomethanesulfonate, is a pharmaceutical compound that was historically used as an iodinated contrast medium for X-ray imaging. Its primary application was in myelography, which involves imaging the spinal cord. due to reported cases of adhesive arachnoiditis, its use has been discontinued .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methiodal can be synthesized through the iodination of methanesulfonic acid. The reaction involves the substitution of a hydrogen atom in methanesulfonic acid with an iodine atom, resulting in the formation of iodomethanesulfonic acid. This compound is then neutralized with sodium hydroxide to produce sodium iodomethanesulfonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methiodal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to produce methanesulfonic acid.
Substitution: The iodine atom in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Methanesulfonic acid.
Substitution: Various halogenated methanesulfonates.
Scientific Research Applications
Methiodal has been used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving the imaging of biological tissues.
Medicine: Historically used as a contrast agent in radiographic imaging.
Industry: Utilized in the production of other iodinated compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
Methiodal exerts its effects primarily through its iodine content, which enhances the contrast in X-ray imaging. The iodine atoms absorb X-rays more effectively than surrounding tissues, providing a clearer image. The compound interacts with biological tissues, allowing for detailed visualization of structures such as the spinal cord.
Comparison with Similar Compounds
Iofendylate: Another iodinated contrast agent used in myelography.
Iopamidol: A widely used iodinated contrast medium for various imaging procedures.
Iodixanol: A non-ionic, water-soluble iodinated contrast agent.
Methiodal’s uniqueness lies in its specific application in spinal cord imaging and its distinct chemical structure, which differentiates it from other iodinated contrast agents.
Biological Activity
Methiodal, known chemically as sodium 2-iodo-3-methyl-4-pyridinecarboxylate, is an iodinated contrast medium primarily used in radiological imaging, particularly for myelography and other X-ray imaging procedures. Its biological activity is significant in the context of its pharmacological effects, potential side effects, and its role in diagnostic imaging.
- Chemical Formula : CH₂INaO₃S
- Molar Mass : 243.98 g·mol⁻¹
- CAS Number : 131-52-6
This compound functions as a contrast agent due to its high iodine content, which provides enhanced radiopacity. This property allows for better visualization of anatomical structures during imaging procedures. The compound's mechanism involves the absorption of X-rays, which facilitates the differentiation of tissues based on their density.
Clinical Applications
This compound has been utilized in various diagnostic procedures, including:
- Myelography : Imaging of the spinal cord and nerve roots.
- Cholecystography : Visualization of the gallbladder.
However, it has been associated with several adverse effects, including cases of adhesive arachnoiditis and other neurological complications after myelography, similar to those observed with other iodinated contrast agents like iofendylate .
Biological Activity and Side Effects
The biological activity of this compound can be summarized as follows:
Case Studies
- Adhesive Arachnoiditis : Several case studies have reported adhesive arachnoiditis following myelography with this compound. This condition is characterized by inflammation and scarring of the arachnoid membrane surrounding the spinal cord, leading to chronic pain and neurological deficits .
- Guillain-Barré Syndrome : An unusual case was documented where a patient developed Guillain-Barré syndrome after undergoing lumbar myelography with this compound. This highlights the need for careful monitoring post-procedure .
Research Findings
Recent research has focused on the safety profile and efficacy of this compound compared to newer contrast agents. While this compound has been effective in providing necessary imaging results, its side effects have led to a decline in its use in favor of safer alternatives.
Comparative Studies
A study comparing various iodinated contrast agents found that while this compound provided excellent imaging quality, its association with severe side effects necessitated a reevaluation of its use in clinical settings .
Summary Table of Findings
Properties
CAS No. |
143-47-5 |
---|---|
Molecular Formula |
CH3IO3S |
Molecular Weight |
222.00 g/mol |
IUPAC Name |
iodomethanesulfonic acid |
InChI |
InChI=1S/CH3IO3S/c2-1-6(3,4)5/h1H2,(H,3,4,5) |
InChI Key |
RDFJFVXMRYVOAC-UHFFFAOYSA-N |
SMILES |
C(S(=O)(=O)O)I |
Canonical SMILES |
C(S(=O)(=O)O)I |
Key on ui other cas no. |
143-47-5 |
Synonyms |
Abrodil iodomethanesulfonic acid methiodal Sergosin Skiodan sodium iodomethanesulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.